Fmoc-Val-Ala-PAB-PFP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PFP involves multiple steps. Initially, Fmoc-Val-OH is activated with N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC), followed by reaction with L-alanine to generate Fmoc-Val-Ala-OH . This intermediate is then reacted with p-aminobenzyloxycarbonyl (PAB) and pentafluorophenyl (PFP) ester to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Ala-PAB-PFP undergoes various chemical reactions, including:
Cleavage Reactions: The valine-alanine dipeptide can be cleaved by enzymes such as cathepsin B.
Deprotection Reactions: The Fmoc group can be deprotected under basic conditions to obtain the free amine.
Common Reagents and Conditions
Cleavage Reactions: Enzymes like cathepsin B are commonly used.
Deprotection Reactions: Basic conditions, such as the use of piperidine, are employed to remove the Fmoc group.
Major Products Formed
Cleavage Reactions: The cleavage of the valine-alanine dipeptide results in the release of the drug payload.
Deprotection Reactions: Deprotection of the Fmoc group yields the free amine, which can be used for further conjugations.
Scientific Research Applications
Fmoc-Val-Ala-PAB-PFP is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Bioconjugation: Used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Drug Delivery: Enhances the pharmacokinetics and efficacy of drugs while reducing their toxicity and immunogenicity.
Research and Development: Employed in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-Val-Ala-PAB-PFP involves its role as a cleavable linker in bioconjugates . The valine-alanine dipeptide is specifically cleaved by enzymes such as cathepsin B, leading to the release of the drug payload at the target site . This targeted release enhances the efficacy and reduces the side effects of the therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Cit-PAB-PFP: Similar structure but contains a citrulline residue instead of alanine.
Fmoc-Val-Ala-PAB-PNP: Contains a p-nitrophenyl (PNP) ester instead of a pentafluorophenyl (PFP) ester.
Uniqueness
Fmoc-Val-Ala-PAB-PFP is unique due to its specific combination of functional groups, which provide optimal stability and reactivity for bioconjugation and drug delivery applications . The pentafluorophenyl ester group enhances its reactivity, making it a preferred choice for efficient conjugation reactions .
Properties
Molecular Formula |
C37H32F5N3O7 |
---|---|
Molecular Weight |
725.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (2,3,4,5,6-pentafluorophenyl) carbonate |
InChI |
InChI=1S/C37H32F5N3O7/c1-18(2)32(45-36(48)50-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26)35(47)43-19(3)34(46)44-21-14-12-20(13-15-21)16-51-37(49)52-33-30(41)28(39)27(38)29(40)31(33)42/h4-15,18-19,26,32H,16-17H2,1-3H3,(H,43,47)(H,44,46)(H,45,48)/t19-,32-/m0/s1 |
InChI Key |
GTTLUTNKEYUIOG-GTJUCTONSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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